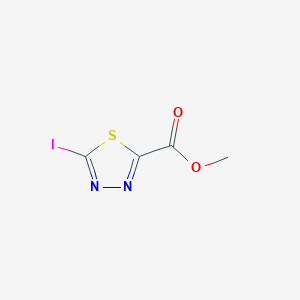![molecular formula C24H14Cl2S B15331943 1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)
1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene is a complex organic compound that belongs to the class of naphthothiophenes This compound is characterized by the presence of two 4-chlorophenyl groups attached to a naphtho[2,3-c]thiophene core
Preparation Methods
The synthesis of 1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphtho[2,3-c]thiophene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a naphthalene derivative and a thiophene derivative.
Introduction of 4-chlorophenyl groups: The chlorophenyl groups can be introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the naphtho[2,3-c]thiophene core in the presence of a Lewis acid catalyst like aluminum chloride.
Chemical Reactions Analysis
1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphtho[2,3-c]thiophene-4,9-dione derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the chlorophenyl groups to phenyl groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Research has explored its potential as a bioactive compound with possible applications in drug development.
Medicine: Its unique structure may offer therapeutic benefits, although specific medical applications are still under investigation.
Industry: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene is not fully understood, but it is believed to interact with various molecular targets and pathways. Its structure suggests potential interactions with enzymes and receptors, possibly influencing biological processes through binding and modulation of activity.
Comparison with Similar Compounds
1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene can be compared with other naphthothiophene derivatives, such as:
Naphtho[2,3-c]thiophene-4,9-dione: This compound has similar electronic properties but lacks the chlorophenyl groups, making it less versatile in certain applications.
Naphtho[2,1-b3,4-b’]dithiophene: This derivative has a different substitution pattern, leading to variations in its electronic and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic characteristics and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H14Cl2S |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)benzo[f][2]benzothiole |
InChI |
InChI=1S/C24H14Cl2S/c25-19-9-5-15(6-10-19)23-21-13-17-3-1-2-4-18(17)14-22(21)24(27-23)16-7-11-20(26)12-8-16/h1-14H |
InChI Key |
SKVWTFDNLLBSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(SC(=C3C=C2C=C1)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)


![3-Bromoimidazo[1,2-a]pyridin-5-ol](/img/structure/B15331890.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)


![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)



